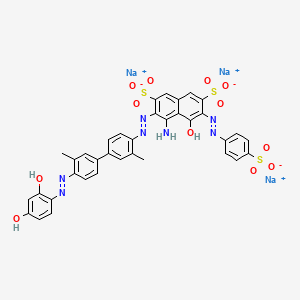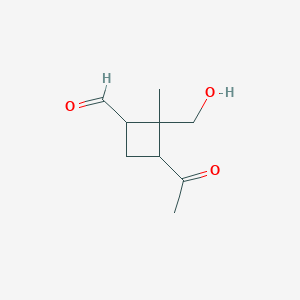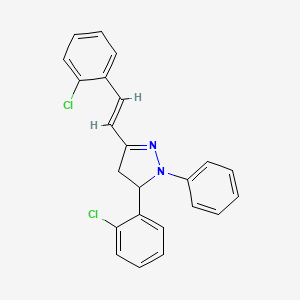
Tetraammonium (1-hydroxyethylidene)bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammonium (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H20N4O7P2. It is a member of the bisphosphonate family, which is known for its applications in various fields, including medicine and industry. This compound is particularly notable for its ability to inhibit bone resorption, making it useful in the treatment of bone-related diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraammonium (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of (1-hydroxyethylidene)bisphosphonic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired tetraammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where precise control over temperature, pressure, and pH is maintained. The process often includes steps such as crystallization and purification to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraammonium (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphonate derivatives, while substitution reactions can produce a range of substituted bisphosphonates.
Wissenschaftliche Forschungsanwendungen
Tetraammonium (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphonates.
Biology: The compound is studied for its effects on biological systems, particularly its role in inhibiting bone resorption.
Medicine: It is used in the treatment of bone-related diseases such as osteoporosis and Paget’s disease due to its ability to inhibit osteoclast activity.
Industry: The compound is used in industrial processes that require the inhibition of calcium carbonate precipitation, such as water treatment and detergents.
Wirkmechanismus
The mechanism of action of tetraammonium (1-hydroxyethylidene)bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and prevent bone loss. The molecular targets involved in this process include hydroxyapatite and various proteins associated with osteoclast function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etidronic acid: Another bisphosphonate used in the treatment of bone diseases.
Alendronic acid: A bisphosphonate with a similar mechanism of action but different chemical structure.
Zoledronic acid: A potent bisphosphonate used in the treatment of osteoporosis and other bone conditions.
Uniqueness
Tetraammonium (1-hydroxyethylidene)bisphosphonate is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity properties compared to other bisphosphonates. Its ability to inhibit bone resorption while being relatively easy to synthesize and purify makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
34274-29-8 |
|---|---|
Molekularformel |
C2H20N4O7P2 |
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
tetraazanium;1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.4H3N/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);4*1H3 |
InChI-Schlüssel |
KRPCKNGWBDZBKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)

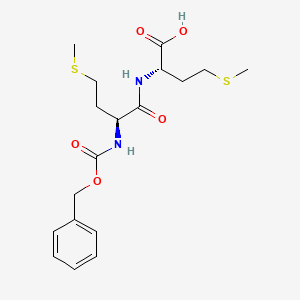
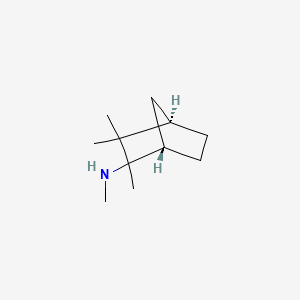


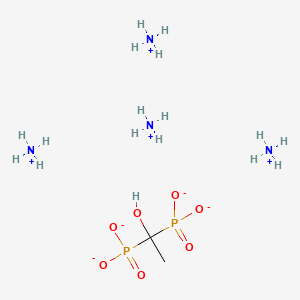
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
